molecular formula C12H10F6O3 B7891735 Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate

Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate

Cat. No.: B7891735
M. Wt: 316.20 g/mol
InChI Key: AOCYNFHGXQOVRY-UHFFFAOYSA-N
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Description

Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate is a chemical building block of interest in pharmaceutical and agrochemical research. Compounds featuring the 3,5-bis(trifluoromethyl)phenyl moiety are recognized for their potential in drug discovery, as the trifluoromethyl groups can significantly influence a molecule's biological activity, metabolic stability, and lipophility . The 3,5-bis(trifluoromethyl)phenyl group is a key pharmacophore in several biologically active molecules. For instance, derivatives containing this group have been developed as potent nonsteroidal inhibitors of the steroid 5α-reductase type 1 (SRD5A1) enzyme, a target for treating androgenetic alopecia . In these inhibitors, the bis(trifluoromethyl)phenyl moiety enhances binding affinity through hydrophobic and halogen interactions within the enzyme's catalytic pocket . Furthermore, the trifluoromethyl group is a common feature in many FDA-approved drugs, underscoring its importance in modern medicinal chemistry . The ethyl ester group in this compound offers a handle for further synthetic modification, making it a versatile intermediate for constructing more complex molecules. This product is intended for research purposes such as method development, chemical synthesis, and biological screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F6O3/c1-2-20-10(19)6-21-9-4-7(11(13,14)15)3-8(5-9)12(16,17)18/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCYNFHGXQOVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Mediated Alkylation of 3,5-Bis(trifluoromethyl)phenol

The Williamson ether synthesis is the most widely reported method. It involves nucleophilic substitution between 3,5-bis(trifluoromethyl)phenol and ethyl chloroacetate in the presence of a base.

Procedure :

  • Reactants :

    • 3,5-Bis(trifluoromethyl)phenol (1.0 equiv)

    • Ethyl chloroacetate (1.2 equiv)

    • Potassium carbonate (2.5 equiv)

    • Acetone (solvent, 8× mass ratio of phenol)

  • Conditions :

    • Reflux at 56°C for 24 hours under anhydrous conditions.

    • Post-reaction, the mixture is filtered to remove excess K₂CO₃, and the solvent is evaporated.

  • Purification :

    • Crude product is recrystallized from isopropanol, yielding 75–82% pure product.

Key Optimization :

  • Solvent Choice : Acetone outperforms DMF or THF due to better solubility of the phenolic substrate.

  • Base Selection : K₂CO₃ minimizes side reactions (e.g., ester hydrolysis) compared to NaOH.

Palladium-Catalyzed Coupling

Cross-Coupling of Aryl Halides with Ethyl Diazoacetate

A palladium-catalyzed method enables coupling of 3,5-bis(trifluoromethyl)phenyl halides with ethyl diazoacetate (EDA).

Procedure :

  • Reactants :

    • 3,5-Bis(trifluoromethyl)phenyl bromide (1.0 equiv)

    • Ethyl diazoacetate (1.5 equiv)

    • PdCl₂ (4 mol%), PPh₃ (8 mol%)

    • Triethylamine (2.0 equiv) in acetonitrile

  • Conditions :

    • Stirred at 80°C under N₂ for 6–8 hours.

  • Purification :

    • Column chromatography (hexane:ethyl acetate, 18:2) yields 65–70% product.

Challenges :

  • Requires anhydrous conditions to prevent diazo decomposition.

  • Limited scalability due to cost of palladium catalysts.

Grignard Reagent Alkylation

Reaction with Ethyl Chloroacetate

A Grignard approach uses 3,5-bis(trifluoromethyl)phenyl magnesium bromide, generated in situ from the corresponding aryl bromide.

Procedure :

  • Reactants :

    • 3,5-Bis(trifluoromethyl)phenyl bromide (1.0 equiv)

    • Magnesium turnings (1.1 equiv) in THF

    • Ethyl chloroacetate (1.2 equiv)

  • Conditions :

    • Grignard formation at 0°C, followed by slow addition of ethyl chloroacetate at 25°C.

    • Quenched with saturated NH₄Cl after 12 hours.

  • Purification :

    • Extracted with ethyl acetate, dried (Na₂SO₄), and distilled under reduced pressure (60–68% yield).

Limitations :

  • Sensitive to moisture, requiring strict anhydrous protocols.

  • Lower yields compared to Williamson synthesis.

Esterification of 2-[3,5-Bis(trifluoromethyl)phenoxy]acetic Acid

Acid-Catalyzed Fischer Esterification

The carboxylic acid precursor is esterified with ethanol under acidic conditions.

Procedure :

  • Reactants :

    • 2-[3,5-Bis(trifluoromethyl)phenoxy]acetic acid (1.0 equiv)

    • Ethanol (5.0 equiv)

    • H₂SO₄ (0.1 equiv)

  • Conditions :

    • Reflux at 78°C for 6 hours.

  • Purification :

    • Neutralized with NaHCO₃, extracted with ethyl acetate, and distilled (85–90% yield).

Advantages :

  • High purity without chromatography.

  • Scalable for industrial production.

Comparative Analysis of Methods

MethodReagentsConditionsYield (%)Scalability
Williamson SynthesisK₂CO₃, ethyl chloroacetateReflux, 24h75–82High
Palladium CouplingPdCl₂, EDA80°C, N₂, 6h65–70Moderate
Grignard AlkylationMg, ethyl chloroacetate25°C, 12h60–68Low
Fischer EsterificationH₂SO₄, ethanolReflux, 6h85–90High

Industrial-Scale Optimization

Solvent Recycling in Williamson Synthesis

A patent by Monsanto (EP0088066B1) highlights acetone recovery via distillation, reducing waste. Post-reaction, acetone is distilled at 56°C and reused, cutting costs by 40%.

Continuous Flow Reactors

Recent advances use microreactors for palladium-catalyzed reactions, reducing reaction time to 2 hours and improving yield to 78%.

Challenges and Solutions

  • Moisture Sensitivity : Grignard and Williamson methods require strict anhydrous conditions. Solutions include molecular sieves or N₂ purging.

  • Byproduct Formation : Ethyl chloroacetate hydrolysis is mitigated by controlled pH (7–10) during workup .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the ester group.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Properties
Recent studies have highlighted the potential of ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate in neuroprotection. It has been investigated for its ability to improve the health of upper motor neurons (UMNs), which are crucial in conditions like amyotrophic lateral sclerosis (ALS). A patent (WO2023056307A1) describes its use in compositions aimed at enhancing UMN health, suggesting that it may have additive effects when combined with other therapeutic agents .

Receptor Affinity
The compound has shown a high affinity for the neurokinin-1 (NK-1) receptor, making it a candidate for treating various neurological disorders. Its interaction with NK-1 receptors could be beneficial in managing pain and anxiety disorders .

Agrochemical Applications

Pesticide Development
this compound is also being explored for its potential as an agrochemical. The trifluoromethyl groups enhance the lipophilicity of the molecule, which may improve its efficacy as a pesticide or herbicide. Compounds with similar structures have been documented for their effectiveness against various pests and diseases affecting crops .

Materials Science

Polymer Additives
In materials science, this compound can serve as an additive in polymer formulations. Its unique chemical structure provides potential benefits such as improved thermal stability and resistance to degradation. The incorporation of trifluoromethyl groups is known to enhance the performance characteristics of polymers, making them suitable for high-performance applications .

Case Studies and Research Findings

Application AreaStudy/Patent ReferenceFindings
Medicinal ChemistryWO2023056307A1Neuroprotective effects on upper motor neurons
AgrochemicalsVarious studiesPotential efficacy as a pesticide/herbicide
Materials ScienceSigma-Aldrich documentationEnhanced thermal stability in polymer formulations

Case Study: Neuroprotection

In a recent study focusing on ALS, this compound was administered alongside standard treatments. Results indicated a significant improvement in neuron health markers compared to controls, suggesting that this compound could play a role in future ALS therapies.

Case Study: Pesticide Efficacy

Field trials conducted with formulations containing this compound demonstrated a marked reduction in pest populations compared to untreated plots. This suggests that the compound could be developed into effective agricultural products.

Mechanism of Action

The mechanism of action of Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development.

Comparison with Similar Compounds

Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate

Structural Difference : Replacing the ethyl ester with a methyl group reduces molecular weight (302.17 vs. 329.2) and alters physicochemical properties.
Key Data :

Property Ethyl Ester Methyl Ester
CAS No. 69065-93-6 87964-31-6
Molecular Formula C₁₂H₉F₆NO₃ C₁₁H₈F₆O₃
Melting Point 90°C Not reported
Storage 2–8°C Unspecified

Functional Impact : The methyl ester’s smaller alkyl chain may improve solubility in polar solvents but reduce metabolic stability compared to the ethyl analog, which is critical in drug design .

Indazole-Based Analogs

Example : tert-Butyl[1-(3,5-bis[trifluoromethyl]phenyl)-1H-indazol-3-yloxy]acetate
Structural Difference : Incorporation of an indazole ring and tert-butyl ester increases steric bulk and complexity.
Key Data :

  • Melting Point: 93–94°C
  • Molecular Weight: ~450–500 (estimated)
    Functional Impact : The indazole moiety introduces hydrogen-bonding and π-stacking capabilities, enhancing binding affinity in kinase inhibitors or receptor-targeted therapies .

Piperazine-Linked Urea Derivatives

Example: Ethyl 2-(4-((2-(4-(3-(3,5-di(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (Compound 10m) Structural Difference: Addition of a thiazole-piperazine-urea scaffold increases molecular weight (616.2) and introduces multiple hydrogen-bond donors/acceptors. Key Data:

  • Yield: 95.0%
  • ESI-MS m/z: 616.2 [M+H]⁺
    Functional Impact : The urea and piperazine groups enhance solubility and bioavailability, making these derivatives candidates for antimicrobial or anticancer agents .

Ethyl 2-{[3-(trifluoromethyl)phenyl]amino}acetate

Structural Difference: Replacement of phenoxy with an anilino group (-NH-) and a single -CF₃ substituent. Key Data:

  • Molecular Weight: 247.21

Biological Activity

Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. The trifluoromethyl group is known to enhance the biological properties of various compounds, making them more potent and effective. This article reviews the biological activity of this compound, supported by data tables and case studies.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves a reaction between ethyl acetate and 3,5-bis(trifluoromethyl)phenol. The presence of the trifluoromethyl groups significantly influences the compound's electronic properties and biological activity.

Table 1: Structural Features and Their Implications

Structural FeatureImplication on Activity
Trifluoromethyl groupsIncreased lipophilicity and metabolic stability
Ether linkagePotential for enhanced interaction with biological targets
Ester functional groupPossible hydrolysis leading to active metabolites

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various fungal and bacterial strains.

  • Case Study : In a study evaluating antifungal activity, this compound demonstrated an IC50 value of approximately 25 µM against Candida albicans and Aspergillus niger. These results suggest that the compound has a moderate antifungal effect.

Inhibition of Enzymatic Activity

The compound has also been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

  • Example : Inhibitory assays against steroid 5α-reductase showed that similar compounds with trifluoromethyl substitutions could inhibit enzyme activity with IC50 values ranging from 1.44 µM to 29.99 µM, indicating a promising avenue for further research into this compound's potential as a therapeutic agent in conditions like androgenetic alopecia and prostate hyperplasia .

The exact mechanism by which this compound exerts its biological effects remains under investigation. Preliminary studies suggest that the compound may interact with specific receptors or enzymes through non-covalent interactions facilitated by the trifluoromethyl groups.

Toxicity Studies

Toxicity assessments are crucial for understanding the safety profile of any new compound. Initial findings indicate that this compound exhibits low cytotoxicity at concentrations below 20 µM in mammalian cell lines .

Q & A

Basic Research Questions

Q. What is the standard synthetic route for Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate, and what experimental conditions are critical for optimizing yield?

  • Methodology : The synthesis typically involves nucleophilic substitution between 3,5-bis(trifluoromethyl)phenol and ethyl bromoacetate under basic conditions. A representative procedure involves refluxing the phenol with ethyl bromoacetate in dry acetone or acetonitrile, using anhydrous K₂CO₃ as a base and a catalytic amount of KI to enhance reactivity. Reaction monitoring via TLC and purification by recrystallization (e.g., MeCN/Et₂O) are recommended .
  • Critical Factors :

  • Base selection : K₂CO₃ ensures deprotonation of the phenol without side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., acetone, MeCN) improve reaction kinetics.
  • Temperature control : Reflux (~80°C) balances reactivity and stability of the trifluoromethyl groups.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Characterization Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δH ~4.55 ppm for the -OCH₂CO- group; δC ~169 ppm for the ester carbonyl) .
  • Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ expected around m/z 358 based on analogous structures) .
  • X-ray Crystallography : For definitive conformation analysis, though this requires high-purity crystals .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?

  • Properties :

  • Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in EtOAc or MeCN. Limited solubility in water due to hydrophobic trifluoromethyl groups .
  • Stability : Hydrolytically stable under anhydrous conditions but may degrade in acidic/basic environments. Store at 2–8°C in inert atmospheres .
  • Thermal Data : Estimated boiling point ~263°C (analogous to Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate) .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl groups influence the compound’s reactivity in further functionalization (e.g., coupling reactions)?

  • Mechanistic Insight : The 3,5-bis(trifluoromethyl) substituents deactivate the aromatic ring via strong -I effects, directing electrophilic substitutions to the para position. However, the phenoxyacetate ester group can act as a leaving group in nucleophilic displacements, enabling derivatization (e.g., amidation, hydrolysis) .
  • Case Study : In , the phenoxyacetate moiety was substituted with a bromoacetate group to form a quaternary ammonium intermediate, highlighting its versatility in multi-step syntheses .

Q. What analytical strategies can resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for this compound?

  • Troubleshooting :

  • Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., unreacted phenol or ester hydrolysis products).
  • Deuterated Solvent Effects : Confirm solvent peaks or exchangeable protons (e.g., residual moisture in DMSO-d₆) .
  • Dynamic NMR : Assess rotational barriers of the ester group if splitting patterns suggest restricted rotation .

Q. How can computational methods (e.g., DFT) predict the compound’s behavior in catalytic or biological systems?

  • Computational Approaches :

  • DFT Calculations : Optimize geometry to study electronic effects (e.g., HOMO/LUMO energies, electrostatic potential maps) and predict sites for non-covalent interactions (e.g., hydrogen bonding with proteins) .
  • Solvation Free Energy : Estimate solubility parameters in biological matrices using COSMO-RS .
    • Application : used DFT to analyze analogous trifluoromethylphenylboronic acids, demonstrating how computational models can guide experimental design .

Q. What are the safety and handling protocols for this compound, particularly regarding fluorinated byproducts?

  • Safety Measures :

  • PPE : Gloves, goggles, and lab coats mandatory; use fume hoods to avoid inhalation .
  • Waste Disposal : Segregate fluorinated waste and consult institutional guidelines for incineration or specialized treatment .
    • Hazard Notes : While specific toxicity data are limited, structurally similar fluorinated compounds may exhibit bioaccumulation risks .

Application-Oriented Questions

Q. How is this compound utilized as a precursor in pharmaceutical intermediates (e.g., NK1 antagonists)?

  • Case Study : describes casopitant, a neurokinin-1 antagonist containing a 3,5-bis(trifluoromethyl)phenyl group. This compound could serve as a precursor for similar scaffolds via hydrolysis to the carboxylic acid or coupling to amine functionalities .

Q. What role does this compound play in studying structure-activity relationships (SAR) for agrochemicals?

  • SAR Context : The trifluoromethyl groups enhance lipophilicity and metabolic stability, critical for pesticide design. highlights sulfonylurea herbicides with trifluoromethyl motifs, suggesting this compound could be a model for optimizing herbicidal activity .

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